molecular formula C7H5BrFNO B11887791 (NZ)-N-[(2-bromo-6-fluorophenyl)methylidene]hydroxylamine

(NZ)-N-[(2-bromo-6-fluorophenyl)methylidene]hydroxylamine

Cat. No.: B11887791
M. Wt: 218.02 g/mol
InChI Key: YJPYUCCJWGUXAA-WMZJFQQLSA-N
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Description

(NZ)-N-[(2-bromo-6-fluorophenyl)methylidene]hydroxylamine is an organic compound characterized by the presence of bromine and fluorine atoms attached to a benzene ring, along with a hydroxylamine functional group

Properties

Molecular Formula

C7H5BrFNO

Molecular Weight

218.02 g/mol

IUPAC Name

(NZ)-N-[(2-bromo-6-fluorophenyl)methylidene]hydroxylamine

InChI

InChI=1S/C7H5BrFNO/c8-6-2-1-3-7(9)5(6)4-10-11/h1-4,11H/b10-4-

InChI Key

YJPYUCCJWGUXAA-WMZJFQQLSA-N

Isomeric SMILES

C1=CC(=C(C(=C1)Br)/C=N\O)F

Canonical SMILES

C1=CC(=C(C(=C1)Br)C=NO)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (NZ)-N-[(2-bromo-6-fluorophenyl)methylidene]hydroxylamine typically involves the reaction of 2-bromo-6-fluorobenzaldehyde with hydroxylamine hydrochloride under basic conditions. The reaction proceeds through the formation of an imine intermediate, which is subsequently converted to the desired hydroxylamine derivative.

Industrial Production Methods:

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxylamine group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the imine group back to the corresponding amine.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the halogen atoms.

Major Products:

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted benzene derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In organic synthesis, (NZ)-N-[(2-bromo-6-fluorophenyl)methylidene]hydroxylamine serves as an intermediate for the preparation of more complex molecules. Its unique functional groups allow for diverse chemical transformations, making it valuable in developing new materials with specific electronic or optical properties .

Biology

This compound has been investigated for its biological activity, particularly in enzyme inhibition studies. The hydroxylamine group is known to form covalent bonds with active site residues in enzymes, potentially leading to the modulation of biochemical pathways. Studies indicate its use as a probe for investigating biological pathways involving hydroxylamine derivatives .

Case Study: Antimicrobial Activity
Research has highlighted the antimicrobial potential of Schiff bases and their derivatives, including hydroxylamines like (NZ)-N-[(2-bromo-6-fluorophenyl)methylidene]hydroxylamine. In vitro studies have shown that such compounds can inhibit biofilm formation in bacterial strains, suggesting their application in combating resistant infections .

Industry

In industrial applications, this compound may be utilized in synthesizing specialty chemicals and advanced materials. Its unique properties derived from the bromine and fluorine substituents enhance its lipophilicity and binding affinity to biological targets, making it suitable for various chemical processes .

Mechanism of Action

The mechanism of action of (NZ)-N-[(2-bromo-6-fluorophenyl)methylidene]hydroxylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxylamine group can form covalent bonds with active site residues, leading to inhibition or modulation of enzyme activity. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

  • 2-Bromo-6-fluorobenzylamine
  • 2-Bromo-6-fluorobiphenyl
  • 2-Bromo-6-fluorophenylmethanol

Comparison: Compared to these similar compounds, (NZ)-N-[(2-bromo-6-fluorophenyl)methylidene]hydroxylamine is unique due to the presence of the hydroxylamine group, which imparts distinct chemical reactivity and biological activity. The combination of bromine and fluorine atoms also contributes to its unique properties, such as increased lipophilicity and potential for specific interactions with biological targets.

Biological Activity

(NZ)-N-[(2-bromo-6-fluorophenyl)methylidene]hydroxylamine is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and other therapeutic potentials.

The chemical structure of (NZ)-N-[(2-bromo-6-fluorophenyl)methylidene]hydroxylamine can be described by its molecular formula C8H8BrFN2OC_8H_8BrFN_2O and molecular weight 227.07g/mol227.07\,g/mol. The compound features a hydroxylamine functional group which is known for its reactivity and biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of hydroxylamine derivatives, including those similar to (NZ)-N-[(2-bromo-6-fluorophenyl)methylidene]hydroxylamine. Key findings include :

  • Bacterial Inhibition : Hydroxylamine derivatives have shown efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, certain Schiff base derivatives exhibit minimum inhibitory concentrations (MICs) ranging from 15.625 to 125 μM against Staphylococcus aureus and Enterococcus faecalis .
  • Mechanism of Action : The antimicrobial action is primarily bactericidal, with mechanisms involving inhibition of protein synthesis and disruption of nucleic acid synthesis pathways .
Bacterial Strain MIC (μM) Mechanism
Staphylococcus aureus15.625 - 62.5Inhibition of protein synthesis
Enterococcus faecalis62.5 - 125Disruption of nucleic acids

Anticancer Potential

Hydroxylamine derivatives have also been investigated for their anticancer properties. The following aspects are noteworthy:

  • Cell Cycle Inhibition : Studies indicate that certain hydroxylamine compounds can inhibit key signaling pathways involved in cancer cell proliferation, such as STAT3 and NF-kB pathways .
  • Selectivity : The selectivity towards cancer cells over normal cells has been observed, suggesting a potential therapeutic index that could be exploited in drug development.

Case Studies

  • In Vivo Studies : A study conducted on a series of hydroxylamine derivatives demonstrated significant tumor growth inhibition in xenograft models, with some compounds exhibiting over 50% reduction in tumor size compared to controls .
  • Synergistic Effects : Combinations of (NZ)-N-[(2-bromo-6-fluorophenyl)methylidene]hydroxylamine with established chemotherapeutic agents showed enhanced efficacy in vitro, indicating potential for combination therapies .

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